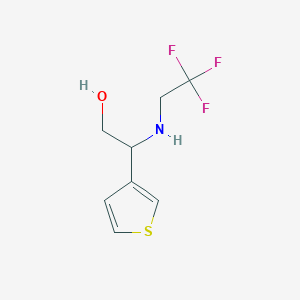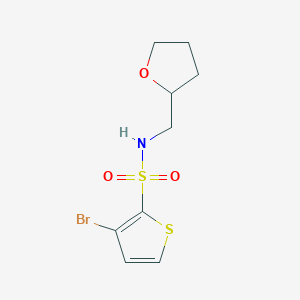![molecular formula C11H14N2O3 B7576945 5-[(3-Methylpyridin-4-yl)amino]-5-oxopentanoic acid](/img/structure/B7576945.png)
5-[(3-Methylpyridin-4-yl)amino]-5-oxopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(3-Methylpyridin-4-yl)amino]-5-oxopentanoic acid, also known as MPPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPPA is a pyridine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of research applications. In
作用機序
The mechanism of action of 5-[(3-Methylpyridin-4-yl)amino]-5-oxopentanoic acid is not fully understood, but it is believed to act through the inhibition of enzymes involved in key cellular processes. Specifically, 5-[(3-Methylpyridin-4-yl)amino]-5-oxopentanoic acid has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can cause cellular damage and lead to disease. Additionally, 5-[(3-Methylpyridin-4-yl)amino]-5-oxopentanoic acid has been shown to inhibit the activity of enzymes involved in the production of inflammatory mediators, which can contribute to the development of chronic inflammation and disease.
Biochemical and Physiological Effects:
5-[(3-Methylpyridin-4-yl)amino]-5-oxopentanoic acid has a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. 5-[(3-Methylpyridin-4-yl)amino]-5-oxopentanoic acid has been shown to reduce the production of reactive oxygen species, which can cause cellular damage and lead to disease. Additionally, 5-[(3-Methylpyridin-4-yl)amino]-5-oxopentanoic acid has been shown to reduce the production of inflammatory mediators, which can contribute to the development of chronic inflammation and disease. In cancer cells, 5-[(3-Methylpyridin-4-yl)amino]-5-oxopentanoic acid has been shown to inhibit cell growth and induce cell death, making it a promising candidate for use in cancer therapy.
実験室実験の利点と制限
The advantages of using 5-[(3-Methylpyridin-4-yl)amino]-5-oxopentanoic acid in lab experiments include its high purity and efficiency of synthesis, as well as its range of potential applications in scientific research. However, there are also limitations to the use of 5-[(3-Methylpyridin-4-yl)amino]-5-oxopentanoic acid in lab experiments, including the need for further research to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for research on 5-[(3-Methylpyridin-4-yl)amino]-5-oxopentanoic acid, including the development of novel drug compounds based on its scaffold, the exploration of its potential applications in other scientific research fields, and the investigation of its potential side effects and toxicity. Additionally, further research is needed to fully understand the mechanism of action of 5-[(3-Methylpyridin-4-yl)amino]-5-oxopentanoic acid and its potential interactions with other compounds and biological systems. Overall, the study of 5-[(3-Methylpyridin-4-yl)amino]-5-oxopentanoic acid has the potential to lead to significant advances in scientific research and the development of new therapeutic compounds.
合成法
The synthesis of 5-[(3-Methylpyridin-4-yl)amino]-5-oxopentanoic acid involves the reaction of 3-methyl-4-pyridinecarboxylic acid with N,N-dimethylformamide dimethyl acetal, followed by the addition of acetic anhydride and sodium acetate. The resulting product is then purified through recrystallization to yield 5-[(3-Methylpyridin-4-yl)amino]-5-oxopentanoic acid. This method has been shown to be efficient and effective, producing high yields of pure 5-[(3-Methylpyridin-4-yl)amino]-5-oxopentanoic acid.
科学的研究の応用
5-[(3-Methylpyridin-4-yl)amino]-5-oxopentanoic acid has been studied for its potential applications in a range of scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 5-[(3-Methylpyridin-4-yl)amino]-5-oxopentanoic acid has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation. In cancer research, 5-[(3-Methylpyridin-4-yl)amino]-5-oxopentanoic acid has been shown to have anticancer properties, inhibiting the growth and proliferation of cancer cells. In drug discovery, 5-[(3-Methylpyridin-4-yl)amino]-5-oxopentanoic acid has been used as a scaffold for the development of novel drug compounds.
特性
IUPAC Name |
5-[(3-methylpyridin-4-yl)amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-8-7-12-6-5-9(8)13-10(14)3-2-4-11(15)16/h5-7H,2-4H2,1H3,(H,15,16)(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQXSCASAWPCDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)NC(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-Methylpyridin-4-yl)amino]-5-oxopentanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[Methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7576880.png)


![3-[[2-(3-Amino-1,2,4-triazol-1-yl)acetyl]amino]benzamide](/img/structure/B7576895.png)

![3-amino-N-[2-chloro-4-(trifluoromethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B7576934.png)
![5-amino-N-[2-chloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B7576941.png)

![2-[N-(propan-2-yl)acetamido]propanoic acid](/img/structure/B7576959.png)

![N-[2-(ethylamino)-2-oxoethyl]-1H-indole-5-carboxamide](/img/structure/B7576968.png)
![1-[Bis(prop-2-enyl)carbamoyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B7576974.png)
![1-[[5-(Dimethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-2-methylpropan-2-ol](/img/structure/B7576977.png)